Benzofuro[2,3-f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
239-32-7 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[1]benzofuro[2,3-f]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-10(4-1)11-7-8-13-12(15(11)17-14)5-3-9-16-13/h1-9H |
InChI Key |
YYLXIKOGXPENGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Benzofuro 2,3 F Quinoline Analogues
Classical and Modern Synthetic Routes to the Benzofuro[2,3-f]quinoline Core
The construction of the benzo[f]quinoline (B1222042) framework, the parent structure of this compound, has historically relied on well-established name reactions. These classical methods are still relevant, alongside more contemporary techniques that offer improved efficiency and substrate scope.
Classical Routes:
Skraup Reaction: This is one of the oldest and most direct methods for quinoline (B57606) synthesis. In the context of benzo[f]quinoline, the reaction involves heating 2-naphthylamine (B18577) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. researchgate.netwikipedia.orgresearchgate.netiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative, followed by cyclization and oxidation to yield the aromatic quinoline ring. wikipedia.orgiipseries.org While effective, the reaction is notoriously vigorous and often requires harsh conditions. wikipedia.org An improved Skraup reaction for benzo[f]quinoline synthesis uses a mixture of 2-naphthylamine, anhydrous glycerol, concentrated sulfuric acid, and arsenic acid. researchgate.netresearchgate.net
Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and is considered an important route for preparing quinolines. wikipedia.org It involves the reaction of an aromatic amine, in this case, 2-naphthylamine, with an α,β-unsaturated carbonyl compound. researchgate.netiipseries.orgwikipedia.org The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones. wikipedia.org For instance, benzo[f]quinoline can be synthesized via the Doebner-Von Miller reaction of 2-naphthylamine and 3,3-diethoxyprop-1-ene. researchgate.netresearchgate.net This method generally provides a more controlled reaction compared to the Skraup synthesis. researchgate.netmedwinpublishers.comresearchgate.net
Modern Routes:
Photochemical Cyclohydrogenation: A modern approach to forming the benzo[f]quinoline core involves the photochemical cyclization of trans-2-stilbazole derivatives. researchgate.netmedwinpublishers.com Irradiation, typically with a mercury-vapor lamp, induces a trans-cis isomerization, followed by an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate. researchgate.net Subsequent oxidative dehydrogenation yields the final aromatized benzo[f]quinoline product. researchgate.netmedwinpublishers.com
Annulation Reactions for Benzofuroquinoline Ring System Construction
Annulation strategies are fundamental to building the fused heterocyclic system of this compound. These can involve either constructing the quinoline ring onto a pre-formed benzofuran (B130515) or performing intramolecular cyclizations on a suitably functionalized precursor.
This approach logically starts with a substituted benzofuran and builds the quinoline ring onto it. A key starting material would be an aminobenzofuran. This precursor can then undergo classical quinoline syntheses. For example, reacting an appropriate aminobenzofuran with glycerol and sulfuric acid (a Skraup-type reaction) or with α,β-unsaturated aldehydes/ketones (a Doebner-von Miller-type reaction) would be a plausible, though not widely reported, strategy to construct the this compound skeleton. This method offers the advantage of installing substituents on the benzofuran moiety at an early stage.
Intramolecular cyclizations are powerful methods for forming the final ring of the fused system, often with high regioselectivity.
C-C Bond Formation: As mentioned, photochemical cyclization of stilbazole-type precursors is a key example of intramolecular C-C bond formation to create the benzo[f]quinoline system. researchgate.netmedwinpublishers.com Another important strategy involves [4+2] cycloaddition reactions. For example, the heterocycloaddition of N-(butyloxycarbonylmethylene)-p-toluene sulfonamide with 1-vinyl-6-methoxy-3,4-dihydronaphthalene has been used to generate benzo[f]quinoline derivatives. researchgate.netresearchgate.net
C-O Bond Formation: The furan (B31954) ring is often constructed via intramolecular cyclization involving the formation of a C-O bond. While direct examples for this compound are scarce, analogous syntheses provide insight. For instance, acid-mediated cycloisomerization is a key step in forming related fused heterocycles like benzo[f]quinazoline-1,3(2H,4H)-diones from appropriately substituted precursors. nih.govbeilstein-journals.org This type of reaction, involving an intramolecular attack of a hydroxyl group onto an activated alkyne or other electrophilic carbon, represents a viable pathway for constructing the furan ring onto a pre-existing quinoline structure.
One-Pot and Multi-Component Reaction Approaches for Benzofuroquinoline Derivatives
One-pot and multi-component reactions (MCRs) have become increasingly important in synthetic chemistry due to their efficiency, atom economy, and ability to construct complex molecules in a single step from simple starting materials. rsc.org
A metal-free, three-component method for synthesizing 2-substituted benzo[f]quinolines has been demonstrated. acs.orgacs.org This reaction uses an aromatic amine (2-naphthylamine), an aldehyde, and a tertiary amine, which serves as the vinyl source. acs.org The reaction proceeds via a [4+2] condensation promoted by an ammonium (B1175870) salt under neutral conditions and an oxygen atmosphere to selectively form the new pyridine (B92270) ring. acs.orgacs.org
Another notable example is the microwave-assisted, one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This process involves the reaction of benzo[f]quinoline, a 2-haloacetyl derivative, and an electron-deficient alkyne. lew.ro The sequence involves quaternization of the benzo[f]quinoline, in situ generation of a benzo[f]quinolinium N-ylide, and a subsequent [3+2] dipolar cycloaddition with the alkyne to yield the final product. lew.ro This strategy highlights the potential for creating complex derivatives of the benzo[f]quinoline core through efficient, multi-component approaches.
| Reaction Type | Reactants | Product | Key Features |
| Three-Component Synthesis | 2-Naphthylamine, Aldehyde, Tertiary Amine | 2-Substituted Benzo[f]quinoline | Metal-free, [4+2] condensation, Neutral conditions. acs.orgacs.org |
| Microwave-Assisted Three-Component Synthesis | Benzo[f]quinoline, 2-Haloacetyl derivative, Alkyne | Benzo[f]pyrrolo[1,2-a]quinoline | One-pot, Microwave-assisted, [3+2] dipolar cycloaddition. lew.ro |
Catalytic Synthesis of this compound and Related Compounds
Catalysis, particularly by transition metals, offers powerful and versatile tools for the synthesis of complex heterocyclic systems like this compound. These methods often proceed under milder conditions and with higher selectivity than classical approaches.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-C and C-N bond formation. A common strategy involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to assemble a linear precursor, which then undergoes a cyclization reaction to form the final heterocyclic system. nih.gov This approach has been successfully used in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are structurally related to this compound. nih.govbeilstein-journals.org Another powerful palladium-catalyzed method is decarboxylative annulation, which has been used to create functionalized dibenzo[f,h]quinolines and could be adapted for the this compound skeleton. consensus.app
Gold-Catalyzed Synthesis: Gold catalysts, acting as carbophilic π-Lewis acids, are particularly effective at activating C-C multiple bonds (alkynes and allenes) towards nucleophilic attack. nih.govrsc.org This reactivity is harnessed in a variety of annulation and cyclization reactions to build heterocyclic rings. rsc.org While a direct gold-catalyzed synthesis of this compound is not prominently reported, the general strategies are highly relevant. Gold catalysts have been used for various intermolecular annulations to form quinolines, including the reaction of anilines with alkynes or carbonyl compounds. rsc.org They also facilitate intramolecular cyclization of precursors containing both an amine and an alkyne functionality, providing a powerful route to fused quinoline systems. rsc.org
| Catalyst | Reaction Type | Substrates | Product Type |
| Palladium | Cross-coupling & Cycloisomerization | Aryl halides, Boronic acids, Alkynes | Benzo[f]quinazolines nih.govbeilstein-journals.org |
| Gold | Intermolecular Annulation | Anilines, Alkynes/Carbonyls | Quinolines rsc.org |
| Gold | Intramolecular Cyclization | Azide-tethered alkynes | Quinolines rsc.org |
Metal-Free Reaction Conditions
The development of metal-free synthetic routes for heterocyclic compounds is a significant goal in green chemistry, aiming to reduce costs and environmental impact. While metal-free syntheses have been successfully developed for other isomers, such as benzofuro[3,2-c]quinolines which can be formed via a sequential chlorination/demethylation and intramolecular cyclization under metal-free conditions, a specific, documented metal-free synthetic methodology for the construction of the this compound core has not been prominently reported in the reviewed scientific literature. nih.govmdpi.com The inherent challenges of forming the specific bond connections required for the [2,3-f] fusion without the use of metal catalysts remain an area for future investigation.
Functionalization and Post-Synthetic Modification of the this compound Scaffold
Post-synthetic modification is a powerful tool for generating structural diversity and tuning the physicochemical and biological properties of a core scaffold. For many aza-polycyclic aromatic hydrocarbons, a wide range of functionalization techniques are available. However, for the specific this compound system, detailed research on its functionalization is not extensively documented.
The introduction of various substituents onto a heterocyclic core is crucial for structure-activity relationship (SAR) studies. For related isomers like benzofuro[2,3-b]quinolines, methods for introducing alkoxylated and aminated substituents at the 11-position have been described, starting from an 11-chloro precursor. This allows for the exploration of how different functional groups impact biological activity. Nevertheless, equivalent systematic studies on the introduction of a diverse range of substituents onto the this compound scaffold are not readily found in the current body of scientific literature.
The quaternization of the nitrogen atom in aza-polycyclic aromatic systems is a common strategy to enhance solubility, modify electronic properties, and generate precursors for further reactions, such as the formation of N-ylides for cycloadditions. This reaction typically involves treating the heterocyclic compound with an alkyl halide. While the quaternization of various quinolines and benzoquinolines is a well-established process, specific examples and systematic studies of the quaternization of the nitrogen atom within the this compound framework are not detailed in the available literature. General principles of aza-aromatic quaternization would likely apply, but specific reaction conditions, yields, and the reactivity of the resulting salts for this particular isomer have not been reported.
Cycloaddition reactions, such as the Diels-Alder or [3+2] dipolar cycloadditions, are powerful methods for constructing complex, three-dimensional structures from flat aromatic systems. numberanalytics.comnih.gov These reactions can be used to expand the polycyclic system or to introduce new stereocenters. For instance, the [3+2] dipolar cycloaddition of in situ formed ylides from quaternized benzo[c]quinoline has been reported. However, a review of the literature indicates a lack of specific studies on the cycloaddition chemistry of the this compound system. The potential of the furan or the quinoline moiety within this specific scaffold to act as a diene, dienophile, or dipolarophile remains an unexplored area of its chemical reactivity.
Spectroscopic and Advanced Structural Characterization of Benzofuro 2,3 F Quinoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.mdpi.comtsijournals.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like benzofuroquinolines. tsijournals.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of molecular structures. tsijournals.comuncw.edu For benzofuro[2,3-f]quinoline and its analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.
Proton NMR Applications for Structural Elucidation.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons. uncw.eduuncw.edu
The introduction of substituents onto the benzofuroquinoline scaffold leads to predictable changes in the ¹H NMR spectrum. For instance, a methyl group on the benzofuran (B130515) ring, as in 5-methylbenzofuro[3,2-c]quinoline, introduces a sharp singlet at approximately δ 2.53 ppm, while the surrounding aromatic proton signals shift accordingly. mdpi.com The analysis of these shifts and coupling patterns is a fundamental step in confirming the identity and purity of newly synthesized derivatives. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzofuro[3,2-c]quinoline Derivatives in CDCl₃
| Compound | H-1 (s) | Aromatic Protons (m) | Other Signals (s) |
|---|---|---|---|
| Benzofuro[3,2-c]quinoline (2a) mdpi.com | 9.48 | 7.46-8.40 | - |
| 5-Methylbenzofuro[3,2-c]quinoline (2d) mdpi.com | 9.40 | 7.23-8.34 | 2.53 (CH₃) |
Data sourced from a study on benzofuro[3,2-c]quinoline derivatives. mdpi.com
Carbon-13 NMR Applications for Carbon Framework Analysis.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift indicates its hybridization (sp³, sp², sp) and electronic environment. tsijournals.com
For the benzofuro[3,2-c]quinoline core, ¹³C NMR spectra show a series of signals in the aromatic region, typically between δ 110 and 160 ppm. mdpi.com The carbon atoms directly attached to the heteroatoms (oxygen and nitrogen) are often found at the lower field (higher ppm) end of this range due to deshielding effects. For the parent benzofuro[3,2-c]quinoline, signals appear at δ 156.4, 154.9, and 146.4 ppm, corresponding to key carbons in the fused heterocyclic structure. mdpi.com The remaining carbon signals are spread throughout the aromatic region, and their specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC. mdpi.com
Substituent effects are also clearly observable in ¹³C NMR spectra. A methyl group, for instance, will produce a signal in the aliphatic region (around δ 20-30 ppm), while its attachment point on the aromatic frame will experience a shift in its resonance. mdpi.com Computational methods are increasingly used to predict ¹³C chemical shifts, which, when compared with experimental data, can aid in the correct assignment of complex structures and resolve ambiguities. mdpi.comworktribe.com
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Benzofuro[3,2-c]quinoline Derivatives in CDCl₃
| Compound | Aromatic/Heterocyclic Carbons | Aliphatic Carbons |
|---|---|---|
| Benzofuro[3,2-c]quinoline (2a) mdpi.com | 156.4, 154.9, 146.4, 143.4, 128.8, 128.2, 126.2, 126.0, 123.0, 121.6, 119.8, 119.6, 116.1, 115.3, 111.1 | - |
| 5-Methylbenzofuro[3,2-c]quinoline (2d) mdpi.com | 156.2, 155.3, 146.0, 143.1, 136.8, 128.7, 127.9, 125.8, 124.2, 119.6, 119.0, 116.1, 115.3, 111.2 | 20.9 (CH₃) |
Data sourced from a study on benzofuro[3,2-c]quinoline derivatives. mdpi.com
Fluorine NMR Applications for Fluorinated Derivatives.rsc.orgresearchgate.net
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used exclusively for the analysis of organofluorine compounds. wikipedia.org Given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range (over 800 ppm), it provides a clear and unobstructed window into the local environment of fluorine atoms within a molecule. wikipedia.orgnih.govhuji.ac.il
For fluorinated benzofuroquinoline derivatives, ¹⁹F NMR is invaluable for confirming the successful incorporation and position of fluorine substituents. mdpi.comworktribe.com The chemical shift of a fluorine atom is exquisitely sensitive to its electronic surroundings. nih.gov For example, in 4-(trifluoromethoxy)benzofuro[3,2-c]quinoline, the three equivalent fluorine atoms of the -OCF₃ group produce a single, sharp signal at approximately δ -58.1 ppm. mdpi.com
Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides crucial structural information. rsc.org For instance, the coupling constant between a fluorine atom and a carbon atom (J(C-F)) can help to assign the carbon signals in the ¹³C NMR spectrum. In 4-(trifluoromethoxy)benzofuro[3,2-c]quinoline, the carbon of the trifluoromethoxy group appears as a quartet in the ¹³C NMR spectrum with a large coupling constant (J(C-F) = 255.5 Hz), confirming the C-F connectivity. mdpi.com This technique is particularly powerful for the unambiguous structural determination of polyfluorinated aromatic compounds. worktribe.com
Table 3: ¹⁹F NMR Data for a Fluorinated Benzofuro[3,2-c]quinoline Derivative in CDCl₃
| Compound | Substituent | ¹⁹F Chemical Shift (δ, ppm) |
|---|
Data sourced from a study on benzofuro[3,2-c]quinoline derivatives. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis.mdpi.comresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is particularly crucial. It can determine the molecular mass with enough precision (typically to four decimal places) to allow for the calculation of the elemental formula of the parent ion ([M+H]⁺). mdpi.combeilstein-journals.org This provides definitive confirmation of the compound's identity. For example, the calculated mass for the protonated molecule of benzofuro[3,2-c]quinoline (C₁₅H₁₀NO) is 220.0757, which matches the experimentally found value of 220.0759. mdpi.com Similar accuracy is achieved for substituted derivatives, such as the trifluoromethoxy analogue, C₁₆H₉F₃NO₂, which has a calculated [M+H]⁺ of 304.0580 and a found value of 304.0584. mdpi.com This level of precision is essential for distinguishing between isomers and confirming synthetic outcomes.
Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data for Benzofuro[3,2-c]quinoline Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| Benzofuro[3,2-c]quinoline (2a) mdpi.com | C₁₅H₁₀NO | 220.0757 | 220.0759 |
| 5-Methylbenzofuro[3,2-c]quinoline (2d) mdpi.com | C₁₆H₁₂NO | 234.0913 | 234.0907 |
| 4-Chlorobenzofuro[3,2-c]quinoline (2i) mdpi.com | C₁₅H₉ClNO | 254.0367 | 254.0361 |
Data sourced from a study on benzofuro[3,2-c]quinoline derivatives. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.net
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of bonds within the molecule. astrochem.org
In the context of this compound systems, IR spectroscopy can confirm the presence of the core aromatic structure through characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the fused rings are observed in the 1450-1600 cm⁻¹ region. astrochem.org The C-O-C stretching of the furan (B31954) ring gives rise to signals as well.
IR spectroscopy is particularly useful for identifying the functional groups of substituted derivatives. For example, a hydroxyl (-OH) group would show a broad absorption band in the 3200-3600 cm⁻¹ range, while a carbonyl (C=O) group would exhibit a strong, sharp peak around 1650-1750 cm⁻¹. The presence or absence of these characteristic bands in the IR spectrum provides direct evidence for the chemical transformations that have occurred during a synthesis. researchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination.worktribe.com
While NMR and MS provide information about connectivity and formula, X-ray diffraction analysis of single crystals offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. worktribe.com
For complex, rigid polycyclic systems like benzofuroquinolines, X-ray crystallography can confirm the planarity of the ring system and the specific geometry of substituent attachments. In a study of fluorinated quinoline (B57606) derivatives, X-ray diffraction was used to unequivocally confirm the structure of reaction products, such as N-benzyl-3,4,5,6,7,8-hexafluoroquinolin-2-amine, by identifying the exact position of substitution. worktribe.com This method is considered the "gold standard" for structural proof, especially when dealing with isomers that may be difficult to distinguish by spectroscopic methods alone. The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. worktribe.com
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insights into a compound's purity and empirical formula. For complex heterocyclic systems like this compound and its derivatives, this method is indispensable for verifying the incorporation of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N), along with any other elements introduced through substitution—in their correct stoichiometric ratios.
The principle of modern elemental analysis typically involves the complete combustion of a precisely weighed sample of the compound. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously separated and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample can be determined.
These experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, generally within a narrow margin of ±0.4%, serves as strong evidence for the compound's elemental composition and high degree of purity. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
For the parent this compound, the molecular formula is C₁₅H₉NO. The theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage |
| Carbon | C | 12.011 | 15 | 180.165 | 82.17% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.14% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.30% |
| Total | 219.243 | 100.00% |
In synthetic research, while elemental analysis is a standard procedure, often advanced techniques like high-resolution mass spectrometry (HRMS) are used to corroborate the findings. HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can confirm the elemental formula.
For instance, in studies involving the related isomer benzofuro[3,2-c]quinoline , HRMS has been used to definitively establish the elemental composition of various derivatives. The data below illustrates the high degree of accuracy where the experimentally found mass closely matches the calculated mass for the proposed formula. mdpi.com
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Benzofuro[3,2-c]quinoline | C₁₅H₁₀NO | 220.0757 | 220.0759 |
| 5-Methylbenzofuro[3,2-c]quinoline | C₁₆H₁₂NO | 234.0913 | 234.0907 |
| 5-Chlorobenzofuro[3,2-c]quinoline | C₁₅H₉ClNO | 254.0367 | 254.0362 |
| 4-Fluorobenzofuro[3,2-c]quinoline | C₁₅H₉FNO | 238.0663 | 238.0667 |
| 4-(Trifluoromethoxy)benzofuro[3,2-c]quinoline | C₁₆H₉F₃NO₂ | 304.0580 | 304.0584 |
Similarly, research on benzofuro[2,3-b]quinoline derivatives confirms that elemental analysis, alongside spectroscopic data (IR, NMR, and mass spectrometry), is routinely used to support the structures of newly synthesized compounds. researchgate.net For example, a series of 11-alkoxylated and 11-aminated benzofuro[2,3-b]quinoline derivatives were synthesized and characterized, with their structures being supported by elemental and spectral data. researchgate.net
These examples, though on closely related isomers, highlight the critical role of elemental analysis and complementary techniques in confirming the successful synthesis and stoichiometry of complex heterocyclic systems, a standard practice that is fully applicable to the study of this compound.
Reaction Mechanisms and Pathways Leading to Benzofuro 2,3 F Quinoline Scaffolds
Mechanistic Investigations of Cyclization and Annulation Reactions
The formation of the benzofuro[2,3-f]quinoline core relies heavily on intramolecular cyclization and annulation reactions, where the final ring system is assembled from a pre-functionalized precursor. These reactions can be promoted by various catalysts and conditions, and their mechanisms have been a subject of detailed investigation.
One of the most common strategies for constructing the quinoline (B57606) part of the scaffold involves the principles of classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Pfitzinger syntheses. iipseries.orgpharmaguideline.comnih.gov While these reactions are typically used for simpler quinolines, their mechanistic principles can be extended to the synthesis of more complex fused systems like this compound.
For instance, a plausible approach could involve a derivative of the Skraup synthesis , where a suitably substituted aminobenzofuran is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.comwordpress.com The mechanism would likely proceed through the following key steps:
Dehydration of glycerol by sulfuric acid to form acrolein.
Michael addition of the aminobenzofuran to acrolein.
Acid-catalyzed cyclization of the resulting intermediate.
Dehydration and subsequent oxidation to yield the aromatic this compound system.
Similarly, a Doebner-von Miller reaction could be envisioned, using an aminobenzofuran and an α,β-unsaturated carbonyl compound. synarchive.comwikipedia.org Mechanistic studies on related systems suggest a fragmentation-recombination pathway, adding complexity to the reaction outcome. nih.gov
The Combes quinoline synthesis offers another potential route, involving the reaction of an aminobenzofuran with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclodehydration. youtube.com The regioselectivity of the cyclization would be a critical factor in selectively forming the desired [2,3-f] isomer.
The Pfitzinger reaction , which utilizes an isatin (B1672199) derivative and a carbonyl compound, could also be adapted. wikipedia.orgresearchgate.net In this case, a benzofuran-fused isatin would be required as a starting material. The reaction proceeds via base-catalyzed hydrolysis of the isatin, condensation with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org
The annulation of the benzofuran (B130515) ring can be achieved through various methods as well. Palladium-catalyzed coupling reactions, for example, are widely used for the synthesis of benzofurans and could be employed to construct the benzofuran portion onto a pre-existing quinoline core or vice versa. nih.govacs.org
Stepwise Reaction Mechanisms versus Concerted Pathways
In the synthesis of complex heterocyclic systems like this compound, the distinction between stepwise and concerted reaction mechanisms is of fundamental importance. Most of the classical quinoline syntheses mentioned above proceed through a stepwise mechanism , involving discrete intermediates.
For example, in the Skraup and Doebner-von Miller reactions, the formation of a β-aminocarbonyl intermediate is a distinct step that precedes the cyclization and subsequent aromatization. numberanalytics.comwikipedia.org Each of these steps has its own activation barrier and can often be influenced independently by changes in reaction conditions.
In contrast, concerted pathways , where multiple bonds are formed or broken in a single transition state, are less common in the context of these classical syntheses but can be found in certain pericyclic reactions. A hypothetical Diels-Alder reaction to form a precursor to the quinoline ring, for instance, would be a concerted [4+2] cycloaddition. However, the subsequent aromatization to form the quinoline ring would still involve a series of stepwise transformations.
The majority of modern synthetic methods, particularly those involving transition metal catalysis, also follow stepwise mechanisms. These often involve a catalytic cycle with distinct steps such as oxidative addition, reductive elimination, and migratory insertion.
Cascade Transformation Pathways in Benzofuroquinoline Synthesis
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a series of intramolecular transformations occur sequentially in a single synthetic operation without the need for isolating intermediates. benthamdirect.comacs.org These reactions are particularly valuable for the rapid construction of complex molecular architectures like this compound from simpler starting materials.
A hypothetical cascade approach to this compound could involve a starting material that is suitably functionalized to undergo a sequence of reactions, such as a Michael addition, followed by an intramolecular cyclization and then an aromatization, all in one pot. For example, a properly substituted o-alkenylphenol could undergo a series of reactions to first form the benzofuran ring, which then, through functional group manipulation in the same pot, could undergo a cyclization to form the quinoline ring.
The development of cascade reactions for the synthesis of fused quinolines is an active area of research. rsc.orgrsc.org These reactions are often catalyzed by transition metals, such as palladium or gold, which can facilitate multiple transformations in a single catalytic cycle. researchgate.net The design of the starting materials is critical for the success of a cascade reaction, as they must contain all the necessary functionalities arranged in a way that allows for the desired sequence of events to occur.
Radical-Mediated Mechanisms in Functionalization Reactions
Radical reactions offer a powerful alternative to traditional ionic pathways for the synthesis and functionalization of heterocyclic compounds. iupac.org In the context of this compound, radical-mediated mechanisms could be employed for both the construction of the heterocyclic core and for the introduction of functional groups onto the pre-formed scaffold.
Radical cyclization reactions are particularly useful for the formation of heterocyclic rings. nih.gov For example, a suitably designed precursor with a radical precursor group (e.g., a halide or a xanthate) and an unsaturated moiety could be induced to cyclize via a radical mechanism to form either the furan (B31954) or the pyridine (B92270) ring of the this compound system. Tin-mediated radical cyclizations have been widely used for this purpose. benthamdirect.com
More recently, visible-light-promoted photoredox catalysis has emerged as a mild and efficient way to generate radicals and initiate cyclization cascades. scispace.com This approach could be applied to the synthesis of this compound by designing a precursor that can undergo a photoredox-initiated radical cyclization.
Furthermore, radical-mediated functionalization reactions can be used to introduce substituents onto the this compound core. These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups. For example, a Minisci-type reaction could potentially be used to introduce alkyl or acyl groups onto the electron-deficient quinoline part of the molecule.
The following table summarizes the key reaction types and their mechanistic features in the context of this compound synthesis:
| Reaction Type | Key Mechanistic Features | Potential Application in this compound Synthesis |
| Skraup Synthesis | Stepwise: Dehydration, Michael addition, cyclization, aromatization. | Construction of the quinoline ring from an aminobenzofuran. |
| Doebner-von Miller | Stepwise: Michael addition, fragmentation-recombination, cyclization. | Formation of the quinoline ring with potential for diverse substitution patterns. |
| Combes Synthesis | Stepwise: Schiff base formation, acid-catalyzed cyclodehydration. | Synthesis of substituted quinoline moieties. |
| Pfitzinger Reaction | Stepwise: Hydrolysis, imine formation, cyclization, dehydration. | Construction of quinoline-4-carboxylic acid derivatives from a benzofuran-fused isatin. |
| Cascade Reactions | Multiple bond-forming events in a single operation. | Rapid assembly of the entire fused ring system from simple precursors. |
| Radical Cyclization | Formation of a radical, intramolecular addition to an unsaturated bond. | Construction of either the furan or the pyridine ring. |
Photophysical Properties and Optoelectronic Applications of Benzofuro 2,3 F Quinoline Derivatives
Optical Absorption and Emission Characteristics
Benzofuro[2,3-f]quinoline derivatives exhibit noteworthy optical properties, characterized by their absorption and emission of light. These properties are intrinsically linked to their molecular structure and can be fine-tuned through chemical modifications.
Studies have shown that these compounds typically display absorption maxima in the ultraviolet-visible (UV-Vis) region. For instance, a series of 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines, synthesized as potential organic photosensitizers, demonstrated interesting photophysical properties. researchgate.net Similarly, trifluoromethylated quinoline-phenol Schiff bases, which incorporate a quinoline (B57606) moiety, have been shown to exhibit common electronic transitions characteristic of these heterocyclic systems. beilstein-journals.org The absorption spectra of these compounds are influenced by the substituents attached to the core structure.
The fluorescence emission of this compound derivatives is another key characteristic. These compounds are often fluorescent, emitting light after absorbing photons. The wavelength of the emitted light and the efficiency of this process are sensitive to the molecular structure and the surrounding environment. For example, the introduction of different donor and acceptor substituents can modulate the optical properties of benzofuran (B130515) derivatives. nih.gov
Fluorescence Quantum Yield Analysis
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to photons absorbed. Several studies have focused on analyzing the fluorescence quantum yields of this compound and related quinoline derivatives.
Research on 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines revealed high fluorescence quantum yields, making them promising candidates for high-performance organic photosensitizers. researchgate.net In another study, novel trifluoromethylated quinoline-phenol Schiff bases exhibited good fluorescence quantum yield values across different solvents like chloroform, DMSO, and methanol. beilstein-journals.org Specifically, the quantum yields were reported to be in the range of 0.12–0.80 in chloroform, 0.20–0.75 in DMSO, and 0.13–0.85 in methanol. beilstein-journals.org The brightness of these compounds is significantly influenced by their molecular structure. For instance, in a series of benzothiazole-difluoroborates, the fluorescence quantum yield ranged from nearly zero to almost 100%, with isomeric molecules showing extreme differences. nih.gov
| Compound Type | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Trifluoromethylated quinoline-phenol Schiff bases | Chloroform | 0.12–0.80 | beilstein-journals.org |
| Trifluoromethylated quinoline-phenol Schiff bases | DMSO | 0.20–0.75 | beilstein-journals.org |
| Trifluoromethylated quinoline-phenol Schiff bases | Methanol | 0.13–0.85 | beilstein-journals.org |
| 3H- researchgate.netBenzofuro[2,3-b]imidazo[4,5-f]quinolines | Not Specified | High | researchgate.net |
Studies on Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. This phenomenon significantly influences the fluorescence properties, often resulting in a large Stokes shift and sensitivity to solvent polarity.
In the context of related quinoline-based systems, ICT has been identified as a key process. For example, a multiphoton fluorescent probe based on a quinoline scaffold exhibited an ICT effect. crimsonpublishers.com The process of excited-state intramolecular proton transfer (ESIPT) can also be followed by ICT, leading to unique solvatochromic behavior in certain molecules. nih.gov While direct studies on ICT in this compound are not extensively detailed in the provided results, the structural features of its derivatives, often incorporating donor and acceptor groups, suggest that ICT is a plausible and important photophysical pathway. The study of pyrrolo[3,2-b]pyrrole-dione, another heterocyclic system, highlights the role of ICT and symmetry breaking in its photophysics. rsc.org
Electrochemical Behavior and Redox Properties
The electrochemical properties of this compound derivatives, particularly their redox behavior, are crucial for their application in optoelectronic devices. Cyclic voltammetry is a common technique used to investigate these properties.
Studies on 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines have shown that these compounds exhibit reversible oxidation waves, indicating their ability to undergo stable oxidation and reduction processes. researchgate.net This electrochemical behavior is essential for their function as photosensitizers in dye-sensitized solar cells, where the dye molecule needs to be efficiently regenerated after electron injection. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be determined from electrochemical data, are critical for understanding charge transfer processes at the interface with other materials in a device. For quinoline-based dyes, having a LUMO above the conduction band of TiO2 and a HOMO below the redox potential of the electrolyte are key for efficient device performance. nih.gov
Applications in Organic Optoelectronic Devices
The favorable photophysical and electrochemical properties of this compound derivatives have led to their exploration in various organic optoelectronic applications.
Utilization in Dye-Sensitized Solar Cells (DSSCs) and as Organic Photosensitizers
This compound derivatives have emerged as promising candidates for use as organic photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a photosensitizer absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), initiating the process of converting light into electricity.
The effectiveness of these compounds as photosensitizers is attributed to their strong absorption in the visible region, high fluorescence quantum yields, and suitable electrochemical properties. researchgate.net For instance, 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines have been investigated as high-performance organic photosensitizers. researchgate.net The photovoltaic performance of DSSCs incorporating these dyes has been evaluated, with reported efficiencies indicating their potential. researchgate.net The modification of quinoline-based dyes with different auxiliary acceptors has been shown to effectively improve the photovoltaic performance of DSSCs. researchgate.net Thieno[2,3-f]benzofuran-based dyes have also been successfully used in DSSCs, demonstrating the versatility of related heterocyclic structures in this application. nih.gov
Development as Fluorescent Probes for Biological Imaging
The inherent fluorescence of this compound derivatives makes them attractive for use as fluorescent probes in biological imaging. crimsonpublishers.comcrimsonpublishers.com These probes can be designed to selectively target specific biomolecules or cellular compartments, allowing for their visualization and study within living systems.
Quinoline-based fluorescent probes have been extensively explored for bioimaging applications due to their interesting biological and photophysical properties. crimsonpublishers.comcrimsonpublishers.com The development of these probes often involves functionalizing the quinoline scaffold to enhance properties like water solubility, cell permeability, and targeting specificity. For example, quinoline-based multiphoton fluorescent probes have been synthesized for the selective detection of lipid droplets in live cells. crimsonpublishers.com The ability to modulate the structure of benzofuran derivatives also allows for the optimization of their properties as fluorescent probes for biological activities. nih.gov
Potential in Organic Light-Emitting Diode (OLED) Components
The unique photophysical properties of benzofuroquinoline derivatives, characterized by extended π-conjugation and structural rigidity, position them as promising candidates for components in organic light-emitting diodes (OLEDs). researchgate.net While research into the specific isomer this compound is still emerging, studies on related benzofuro-fused and benzoquinoline structures have demonstrated their significant potential as emitters and host materials in OLED devices. nih.govrsc.org These materials are integral to the performance of OLEDs, where the recombination of electrons and holes in an emissive layer generates light. nih.gov The efficiency of this process is dependent on the photophysical characteristics of the organic materials used. nih.gov
Derivatives of the parent quinoline structure are noted for their blue fluorescence, a result of the extensive π-π conjugation within the molecule. researchgate.net The introduction of a benzofuran moiety can further modify the electronic and photophysical properties, making them tunable for specific applications in OLEDs. For instance, theoretical studies on platinum(II) complexes containing a benzoquinoline (bzq) ligand have shown promise for use as efficient green emitters in the emissive layer of OLEDs, with high phosphorescent quantum yields. nih.gov
Research Findings in Related Derivatives
Recent research has highlighted the potential of hybrid donor molecules that fuse acridine (B1665455) (a compound structurally related to quinoline) with benzofuran. rsc.orgresearchgate.net These materials have been developed for use in thermally activated delayed fluorescence (TADF) OLEDs, which are capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies.
In one study, novel donor materials were synthesized by combining dimethyl acridine with benzofuran to create structures such as 13,13-dimethyl-8,13-dihydrobenzofuro[3,2-a]acridine (34BFAc) and 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine (12BFAc). rsc.orgresearchgate.net When an acceptor molecule, 2,4,6-triphenylpyrimidine (TPPM), was attached to these donors, the resulting compounds exhibited properties suitable for high-performance OLEDs. rsc.org Notably, the device based on the 34BFAc-PM emitter achieved a maximum external quantum efficiency (EQE) of 27.7% with minimal efficiency roll-off at high brightness. rsc.org
The performance of these devices underscores the potential of incorporating benzofuran-fused heterocyclic structures into OLED emitters. The data below summarizes the performance of OLEDs using these advanced materials.
OLED Performance Data for Benzofuran-Acridine Hybrid Donors
| Emitter Material | Maximum External Quantum Efficiency (EQE) | EQE at 1000 cd/m² | EQE at 5000 cd/m² | CIE Coordinates (x,y) |
|---|---|---|---|---|
| 12BFAc-PM | 12.9% rsc.org | - | - | (0.16, 0.29) rsc.org |
| 12BTAc-PM | 25.6% rsc.org | - | - | - |
| 34BFAc-PM | 27.7% rsc.org | 24.6% rsc.org | 19.6% rsc.org | - |
In a separate study, derivatives of benzo[g]quinoline were synthesized and utilized as the emitting materials in multilayered OLEDs. nih.gov A device using 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline as the emitter demonstrated efficient green-light emission. nih.gov The performance metrics for this device are detailed in the table below.
Performance of a Benzo[g]quinoline-Based OLED
| Parameter | Value |
|---|---|
| Luminous Efficiency (at 20 mA/cm²) | 3.58 cd/A nih.gov |
| Power Efficiency (at 20 mA/cm²) | 1.11 lm/W nih.gov |
| External Quantum Efficiency (at 20 mA/cm²) | 1.08% nih.gov |
| CIE Coordinates (at 1000 cd/m²) | (0.36, 0.56) nih.gov |
These findings collectively suggest that the benzofuroquinoline scaffold and its analogues are a versatile class of materials for developing high-performance components for OLEDs. The ability to tune their photophysical properties through synthetic modification makes them attractive for creating next-generation emitters and host materials with enhanced efficiency, color purity, and stability. Further research into specific isomers like this compound is warranted to fully explore their potential in this rapidly advancing field.
Table of Chemical Compounds
| Chemical Name |
| 13,13-dimethyl-8,13-dihydrobenzofuro[3,2-a]acridine (34BFAc) |
| 2,4,6-triphenylpyrimidine (TPPM) |
| 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline |
| 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine (12BFAc) |
| This compound |
| Benzo[g]quinoline |
| Platinum(II) |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the antimicrobial or anticancer activities of the chemical compound This compound that aligns with the detailed outline provided.
The user's request is highly specific, focusing solely on the "this compound" isomer and its role in:
Antituberculosis and antifungal activity.
Anticancer activity via topoisomerase II inhibition, DNA intercalation, and G-quadruplex stabilization.
Extensive searches for "this compound" and its associated CAS number (243-44-7) did not yield any studies detailing its biological activities in these areas. The available research literature focuses on other isomers of this compound, such as:
Benzofuro[2,3-b]quinoline : Derivatives have been identified as potential antituberculosis agents. nih.govresearchgate.net
Benzofuro[3,2-c]quinoline : Derivatives have been evaluated for antileukemia activity. nih.gov
Benzofuro[3,2-b]quinoline : Derivatives have been investigated as DNA binders.
However, per the strict instructions to focus solely on this compound and not introduce information on other compounds, it is not possible to generate the requested article. The data required to populate the specified sections and subsections for this particular molecule is not present in the accessible scientific domain. Some patent documents mention derivatives of this compound, but in the unrelated context of sweet flavor modification. google.comgoogle.com
Therefore, an article on the "Biological Activities and Mechanistic Insights of this compound Compounds" cannot be constructed in a scientifically accurate manner that adheres to the provided outline and constraints.
Biological Activities and Mechanistic Insights of Benzofuro 2,3 F Quinoline Compounds
Anticancer Activity Mechanisms.
Induction of Cell Cycle Arrest
While direct studies on Benzofuro[2,3-f]quinoline are absent, research on other benzofuran (B130515) derivatives highlights mechanisms of cell cycle arrest. For instance, a synthetic derivative of benzofuran lignan (B3055560), known as Benfur, has been shown to induce G2/M cell cycle arrest in Jurkat T-cells. This process was found to be dependent on a p53-pathway. The treatment with Benfur led to an increase in the levels of p21, p27, and cyclin B. Concurrently, it inhibited the amounts of murine double minute 2 (MDM2) by repressing the transcription factor Sp1. This suggests that related compounds can interfere with the cell cycle in malignant cells, although this specific mechanism has not been confirmed for this compound.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or cancerous cells. It is generally initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is activated by cellular stress, which causes the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.
In the context of related compounds, a synthetic benzofuran lignan derivative (Benfur) was found to induce apoptosis in p53-positive cells. The mechanism was predominantly dependent on p53, though it also showed partial effects through the inhibition of NF-kappaB. Another study on triazole-bridged quinoline (B57606) derivatives demonstrated apoptosis induction in Candida auris by targeting mitochondrial membrane potential, promoting the movement of cytochrome c into the cytosol, and facilitating the externalization of phosphatidylserine. These findings illustrate potential apoptotic mechanisms that could be explored for this compound.
Antimalarial Activity (Mechanistic aspects)
The antimalarial action of quinoline-based drugs, such as chloroquine, is often linked to their ability to interfere with hemoglobin digestion within the malaria parasite. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinolines are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.
While the specific mechanism for this compound is unknown, other related benzofuranone derivatives have been investigated for their ability to inhibit β-hematin (synthetic hemozoin) formation. This suggests a potential mechanism of action for benzofuran-containing quinoline structures in exerting antimalarial effects.
Anti-mycobacterial Activity (Mechanistic aspects)
Several derivatives of the isomeric benzofuro[2,3-b]quinoline have been identified as potent agents against Mycobacterium tuberculosis. Studies indicate that 11-aminated derivatives are generally more active than their 11-alkoxylated counterparts. Specifically, compounds such as 11-methoxybenzofuro[2,3-b]quinoline, 11-methylaminobenzofuro[2,3-b]quinoline, and 11-dimethylaminobenzofuro[2,3-b]quinoline have shown significant activity, with Minimum Inhibitory Concentration (MIC) values below 0.20 µg/mL.
The mechanism of action for some quinoline derivatives against mycobacteria involves the inhibition of specific enzymes. For example, some quinoline-triazole hybrids have been developed to target InhA, an enzyme essential for the synthesis of mycolic acids in the mycobacterial cell wall. Another proposed mechanism for quinolinequinones involves redox cycling, which leads to an uncontrolled respiratory burst and the production of reactive oxygen species that are lethal to the bacteria.
Table 1: Anti-mycobacterial Activity of Benzofuro[2,3-b]quinoline Derivatives
| Compound Name | Structure Modification | MIC (µg/mL) vs. M. tuberculosis |
|---|---|---|
| 11-methoxybenzofuro[2,3-b]quinoline | Methoxy group at position 11 | <0.20 |
| 11-methylaminobenzofuro[2,3-b]quinoline | Methylamino group at position 11 | <0.20 |
| 11-dimethylaminobenzofuro[2,3-b]quinoline | Dimethylamino group at position 11 | <0.20 |
Data sourced from studies on the benzofuro[2,3-b]quinoline isomer.
Neuroprotective Potential
The neuroprotective potential of benzofuran and quinoline derivatives has been noted in several studies, though not for the specific this compound isomer. The mechanisms often involve antioxidant activity and the modulation of pathways related to neurodegeneration. For example, certain benzofuran-2-carboxamide derivatives have shown protective effects against NMDA-induced excitotoxicity, a process implicated in neuronal cell death.
Some of these compounds also exhibit the ability to scavenge free radicals and inhibit lipid peroxidation. Molecular docking studies on other quinoline derivatives suggest they may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. The broad antioxidant and enzyme-inhibiting activities of the wider benzofuran and quinoline classes suggest that this compound could be a candidate for future neuroprotective research.
Comprehensive Search Reveals No Specific Data for this compound Structure-Activity Relationship Studies
Following a thorough review of available scientific literature, no specific Structure-Activity Relationship (SAR) studies for the chemical compound “this compound” were found. Consequently, it is not possible to generate an article that adheres to the user's detailed outline and strict focus on this particular isomer.
While the broader family of benzofuroquinoline isomers has been the subject of various studies, the explicit instructions to focus solely on the [2,3-f] isomer prevent the inclusion of data from related compounds. It is important to note that significant research has been conducted on other isomers, such as:
Benzofuro[3,2-c]quinoline derivatives , which have been investigated for their potential as antileukemia agents. mdpi.comnih.gov
Benzofuro[2,3-b]quinoline derivatives , which have been evaluated for antituberculosis activity. nih.govresearchgate.net
Benzofuro[3,2-b]quinoline derivatives , which have been explored as potential dual inhibitors of CDK2 and Topoisomerase I in cancer research. nih.govresearchgate.net
These studies on related isomers highlight the potential biological significance of the benzofuroquinoline scaffold. nih.govresearchgate.net However, the SAR findings from these isomers cannot be directly extrapolated to this compound, as the arrangement of the fused rings fundamentally influences the molecule's chemical properties and its interaction with biological targets.
Generating an article based on the provided outline would require specific experimental data that is not currently available in the public domain for this compound. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article on the SAR of this compound cannot be produced at this time.
Emerging Research Frontiers for Benzofuro 2,3 F Quinoline Chemistry
Q & A
Q. What are the common synthetic routes for Benzofuro[2,3-f]quinoline derivatives, and what key intermediates are involved?
this compound derivatives are typically synthesized via multi-step reactions involving cyclization, coupling, and oxidation. Key intermediates include iodinated heterocycles (e.g., 2-iodobenzofuran) and functionalized pyridines (e.g., 2-amino-3-benzoylpyridine). For example, copper-catalyzed Ullmann-type coupling reactions under argon with iodobenzofuran and aminopyridine intermediates yield hexacyclic derivatives, as demonstrated by yields of 20–30% in dibutyl ether or DMSO solvents . Critical steps include purification via column chromatography and characterization using /-NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
-NMR and -NMR are indispensable for confirming regiochemistry and substituent positions, particularly for distinguishing fused aromatic systems. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm), while mass spectrometry validates molecular weights. For example, -NMR signals at δ 7.5–8.5 ppm confirm aromatic proton environments in hexacyclic derivatives . Low-temperature NMR may resolve overlapping signals in complex scaffolds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of hexacyclic this compound derivatives?
Yields depend on solvent polarity, catalyst loading, and base selection. For instance, replacing dibutyl ether with DMSO increases solubility of iodinated intermediates, improving coupling efficiency from ≤20% to 30% in some cases. Tripotassium phosphate may cause deiodination, while cesium carbonate enhances palladium-catalyzed Buchwald-Hartwig amination (72% yield for Boc-protected intermediates) . Copper activation (0.2–0.3 equiv.) and temperature control (100–140°C) are critical for minimizing side reactions .
Q. What methodologies are used to analyze the protein kinase inhibitory activity of this compound compounds?
ADP-Glo™ kinase assays in 384-well plates measure IC values by quantifying ATP-to-ADP conversion. Fluorescence polarization or time-resolved FRET assays validate binding affinity. For example, derivatives like MN34-20 and NM-049 showed sub-micromolar IC against kinases such as PIM1 and CDK9, with molecular docking (AutoDock Vina) correlating sulfoxide substituents with enhanced binding .
Q. How do molecular docking studies contribute to understanding the structure-activity relationships of this compound derivatives?
Density functional theory (DFT) optimizations (Gaussian 16) and docking simulations (AutoDock Vina) predict binding poses in kinase active sites. For example, sulfoxide groups in NM65-45 form hydrogen bonds with hinge-region residues (e.g., Glu91 in PIM1), while planar aromatic cores enhance π-stacking with hydrophobic pockets . These insights guide rational modifications, such as introducing electron-withdrawing groups to improve affinity.
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar this compound analogs?
Contradictions often arise from tautomerism or dynamic effects. For example, temperature-dependent -NMR (e.g., 213 K) can resolve signal splitting in 10-methylindolo derivatives by slowing conformational exchange . Comparative analysis of coupling constants and 2D-COSY/HMBC correlations distinguishes regioisomers. X-ray crystallography provides definitive structural validation, as seen in benzothiopyrano[4,3,2-de]quinoline derivatives .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
